molecular formula C16H14N4OS B2804018 N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415633-11-1

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2804018
CAS No.: 2415633-11-1
M. Wt: 310.38
InChI Key: WJULBYMVSDXNCP-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a cyclopenta[c]pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-1,3-benzothiazol-2-amine with a cyclopenta[c]pyridazine derivative under specific conditions. The reaction may involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s benzothiazole moiety is known to interact with proteins and nucleic acids, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique combination of the benzothiazole and cyclopenta[c]pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide (CAS Number: 2415633-11-1) is a complex organic compound characterized by its unique structural features. This compound integrates a benzothiazole moiety , known for its diverse biological activities, with a cyclopenta[c]pyridazine structure , which contributes to its potential pharmacological properties. The molecular formula is C16H14N4OSC_{16}H_{14}N_{4}OS with a molecular weight of 310.4 g/mol .

Structural Characteristics

The compound's structure can be broken down into two significant components:

ComponentDescription
Benzothiazole Contains a methyl group on the benzothiazole ring, which is associated with antimicrobial properties.
Cyclopenta[c]pyridazine Exhibits various biological activities typical of pyridazine derivatives.

The combination of these two moieties enhances the biological activity compared to compounds containing only one of these structures.

Antimicrobial Properties

The benzothiazole component has been extensively studied for its antimicrobial properties . Compounds containing this moiety often show activity against various bacterial and fungal strains. Research indicates that derivatives of benzothiazole can inhibit specific enzymes involved in microbial metabolism, leading to their effectiveness as antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related compounds have shown antiproliferative activity against breast, colon, and lung cancer cell lines .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for the survival and replication of pathogens or cancer cells.
  • Cell Cycle Disruption : The compound could interfere with the cell cycle, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, contributing to cell death.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of a series of benzothiazole derivatives similar to this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting strong potential for therapeutic applications in infectious diseases.

Study 2: Anticancer Efficacy

In vitro tests on breast and colon cancer cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls. The IC50 values were determined to be in the micromolar range, indicating potent anticancer activity .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-9-4-2-7-13-14(9)17-16(22-13)18-15(21)12-8-10-5-3-6-11(10)19-20-12/h2,4,7-8H,3,5-6H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJULBYMVSDXNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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